molecular formula C14H8N4O5 B11025578 Benzimidazole, 1-(3,5-dinitrophenyl)-

Benzimidazole, 1-(3,5-dinitrophenyl)-

Cat. No.: B11025578
M. Wt: 312.24 g/mol
InChI Key: CXWSRSKQYCFVTO-UHFFFAOYSA-N
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Description

Benzimidazole, 1-(3,5-dinitrophenyl)-: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a benzimidazole core substituted with a 3,5-dinitrophenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzimidazole, 1-(3,5-dinitrophenyl)- typically involves the cycloaddition of o-phenylenediamine with 3,5-dinitrobenzoic acid in the presence of a catalyst such as ammonium chloride (NH4Cl). This reaction proceeds under mild conditions and yields the desired benzimidazole derivative . The reaction can be monitored using thin-layer chromatography (TLC) and the product can be purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Benzimidazole, 1-(3,5-dinitrophenyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 1-(3,5-dinitrophenyl)-: can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).

Major Products

The major products formed from these reactions include amino-substituted benzimidazoles, nitroso derivatives, and halogenated benzimidazoles, each with distinct chemical and biological properties.

Scientific Research Applications

Benzimidazole, 1-(3,5-dinitrophenyl)-: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiparasitic activities.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzimidazole, 1-(3,5-dinitrophenyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial nucleic acids and proteins. In cancer research, it may inhibit cell proliferation by targeting specific enzymes or signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Benzimidazole, 1-(3,5-dinitrophenyl)-: can be compared with other benzimidazole derivatives such as:

  • 2-(3,5-Dinitrophenyl)benzimidazole
  • N-substituted-2-(3,5-dinitrophenyl)benzimidazole

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The unique substitution pattern in Benzimidazole, 1-(3,5-dinitrophenyl)- makes it a valuable compound for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H8N4O5

Molecular Weight

312.24 g/mol

IUPAC Name

benzimidazol-1-yl-(3,5-dinitrophenyl)methanone

InChI

InChI=1S/C14H8N4O5/c19-14(16-8-15-12-3-1-2-4-13(12)16)9-5-10(17(20)21)7-11(6-9)18(22)23/h1-8H

InChI Key

CXWSRSKQYCFVTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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